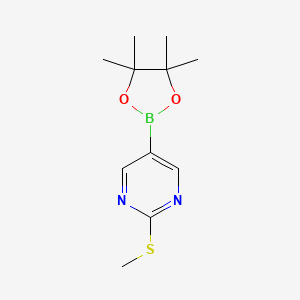

2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Übersicht

Beschreibung

The compound “2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a methylthio group attached at the 2-position of the ring, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached at the 5-position .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The boronic ester group could undergo Suzuki-Miyaura cross-coupling reactions with suitable partners .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of solubility, melting point, boiling point, and stability under various conditions would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

A study by Rosowsky et al. (1981) focused on the synthesis of a pyrimidine acyclonucleoside derivative as part of a program aimed at developing new 5-fluorouracil derivatives with fewer side effects and a broader margin of safety. The compound synthesized showed significant antitumor activity against L1210 mouse leukemia cells and exhibited a 75% increase in survival when given to P388 leukemic mice, with no evidence of host toxicity. This research suggests the potential of pyrimidine derivatives in cancer treatment (Rosowsky, Kim, & Wick, 1981).

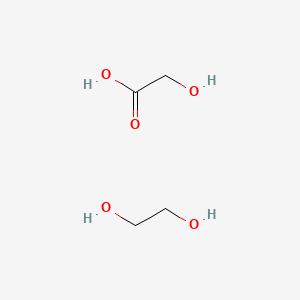

Methylglyoxal in Food and Organisms

Methylglyoxal (MG) is a highly reactive alpha-oxoaldehyde formed in numerous enzymatic and nonenzymatic reactions, modifying proteins and forming advanced glycation end-products. MG's presence in foodstuffs, its accumulation due to fasting and metabolic disorders, and its dual role of causing degenerative changes in tissues while exhibiting anticancer activity underline its biological significance. The study by Nemet, Varga-Defterdarović, and Turk (2006) highlights the complexity of MG's interactions in biological systems and its potential implications for health and disease (Nemet, Varga-Defterdarović, & Turk, 2006).

Antibacterial Potential of Pyrimidine Derivatives

Sarode and Bhole (2019) explored the synthesis and characterization of novel 2-methylthio-1, 4-dihydropyrimidine derivatives for their antibacterial activity against various bacteria. Compounds with specific substituents showed potent activity, highlighting the therapeutic potential of these derivatives in combating bacterial infections (Sarode & Bhole, 2019).

Novel Pyrimidine Nucleoside Analogues

Hronowski and Szarek (1982) synthesized nine pyrimidine nucleoside analogues with a six-membered ring containing two heteroatoms attached at N-1. These compounds were tested for cell-growth inhibition using mouse and human tumor cell lines, revealing specific analogues with activity levels lower than 5-fluorouracil but still significant, indicating their potential in cancer therapy (Hronowski & Szarek, 1982).

Deoxyribonucleoside Cyclic N-Acylphosphoramidites

Wilk et al. (2000) described the synthesis of pyrimidine 2'-deoxyribonucleoside cyclic N-acylphosphoramidites, offering a new class of monomers for the stereocontrolled synthesis of oligothymidylyl- and oligodeoxycytidylyl- phosphorothioates. This work contributes to the development of nucleic acid chemistry and its applications in biology and medicine (Wilk, Grajkowski, Phillips, & Beaucage, 2000).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2S/c1-10(2)11(3,4)16-12(15-10)8-6-13-9(17-5)14-7-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKIHRZPPIRQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585963 | |

| Record name | 2-(Methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

CAS RN |

940284-18-4 | |

| Record name | 2-(Methylsulfanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

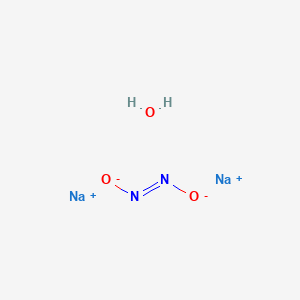

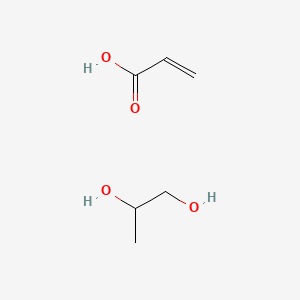

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

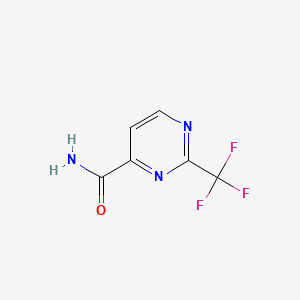

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591640.png)